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Compound of Interest

Compound Name: But-3-ynal

Cat. No.: B1197866

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-3-ynal is a bifunctional organic molecule featuring both a terminal alkyne and an aldehyde
moiety. This unique structural combination makes it a valuable synthon in various organic
transformations and a molecule of interest in metabolic studies. A thorough understanding of its
spectroscopic properties is paramount for its identification, characterization, and utilization in
research and development. This guide provides a comprehensive overview of the infrared (IR)
and nuclear magnetic resonance (NMR) spectroscopic data of but-3-ynal, complete with
detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data

The spectroscopic signature of but-3-ynal is defined by the characteristic signals of its two
functional groups. The following tables summarize the key quantitative data from Infrared (IR),
1H NMR, and 13C NMR spectroscopy.

Infrared (IR) Spectroscopy Data
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Wavenumber (cm-

Functional Group Vibration Type 1) Intensity
=C-H Stretch 3300 - 3200[1] Strong, Sharp
c=C Stretch 2150 - 2100[1] Weak to Medium
C=0 (Aldehyde) Stretch 1740 - 1720[2][3] Strong
2850 and 2750
C-H (Aldehyde) Stretch Weak
(doublet)[2][3]
C-H (sp3) Stretch 3000 - 2850[2][3] Medium

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

Solvent: CDCI3, Reference: TMS (& = 0.00 ppm)

Chemical Shift (5,

Coupling Constant

Proton (H) Multiplicity
ppm) (3, Hz)
H-1 (Aldehyde) 9.7-9.8 Triplet ~1-2
_ 3JH2-H1 = 1-2, 4JH2-
H-2 (Methylene) 25-27 Doublet of Triplets
H4 = 2-3
H-4 (Alkyne) 20-22 Triplet ~2-3

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

Solvent: CDCI3, Reference: TMS (6 = 0.00 ppm)
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Carbon (C) Chemical Shift (6, ppm)
C-1 (Carbonyl) 195 - 205

C-2 (Methylene) 40 - 50

C-3 (Alkyne) 80 - 90

C-4 (Alkyne) 70 - 80

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Infrared (IR) Spectroscopy

Obijective: To obtain the infrared spectrum of but-3-ynal to identify its key functional groups.
Methodology:

o Sample Preparation: For a liquid sample like but-3-ynal, the neat (undiluted) spectrum is
typically recorded. A small drop of the purified compound is placed between two salt plates
(e.g., NaCl or KBr) to create a thin liquid film.

e Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. The instrument
is purged with dry air or nitrogen to minimize interference from atmospheric water and
carbon dioxide. A background spectrum of the clean, empty salt plates is recorded.

o Data Acquisition: The salt plates with the sample are placed in the spectrometer's sample
holder. The infrared spectrum is then recorded, typically by co-adding multiple scans (e.g.,
16 or 32) to improve the signal-to-noise ratio. The spectrum is recorded over the mid-infrared
range, typically from 4000 to 400 cm-1.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum by the instrument's software to yield the final infrared spectrum of but-3-ynal. The
positions of the absorption bands are reported in wavenumbers (cm-1).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the 1H and 13C NMR spectra of but-3-ynal to elucidate its detailed
molecular structure.

Methodology:
e Sample Preparation:

o Approximately 5-10 mg of purified but-3-ynal is dissolved in about 0.6-0.7 mL of a
deuterated solvent, typically chloroform-d (CDCI3).

o A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the
solution to provide a reference signal at 0.00 ppm.

o The solution is transferred to a clean, dry 5 mm NMR tube.

e Instrument Setup:
o A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
o The NMR tube is placed in the spectrometer's probe.

o The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field
stability.

o The magnetic field homogeneity is optimized by a process called "shimming" to obtain
sharp, well-resolved signals.

e 1H NMR Data Acquisition:
o A standard one-pulse experiment is used to acquire the proton spectrum.

o Key acquisition parameters, such as the number of scans, spectral width, and relaxation
delay, are set. Typically, 8 to 16 scans are sufficient for a 1H spectrum.

o The Free Induction Decay (FID) signal is recorded.

e 13C NMR Data Acquisition:
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o A proton-decoupled experiment is typically performed to acquire the 13C spectrum, which
results in a spectrum of singlets for each unique carbon atom.

o Due to the low natural abundance of 13C, a larger number of scans (hundreds to
thousands) and a longer relaxation delay are often required compared to 1H NMR.

» Data Processing:

[¢]

The acquired FID is subjected to a Fourier transform to convert the time-domain signal
into a frequency-domain spectrum.

o The spectrum is phased and baseline corrected.
o The chemical shifts (d) are referenced to the TMS signal.

o For the 1H spectrum, the integration of the signals is performed to determine the relative
number of protons, and the coupling constants (J) are measured from the splitting patterns
of the multiplets.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of but-3-ynal.
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Data Interpretation

Spectroscopic Techniques
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Caption: Spectroscopic analysis workflow for but-3-ynal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1197866#spectroscopic-data-of-but-3-ynal-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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